molecular formula C20H15ClF2N2O3S B3619225 N~2~-(2-chlorophenyl)-N~1~-(2,4-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(2-chlorophenyl)-N~1~-(2,4-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B3619225
M. Wt: 436.9 g/mol
InChI Key: SAXVRCDYYFIAKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(2-chlorophenyl)-N~1~-(2,4-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as CDG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. CDG is a white crystalline powder that is sparingly soluble in water and has a molecular weight of 465.94 g/mol.

Mechanism of Action

The mechanism of action of CDG is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various cellular processes. CDG has been shown to inhibit the activity of the enzyme glycine transporter 2 (GlyT2), which is involved in the uptake of glycine into nerve cells. In addition, CDG has been shown to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the degradation of the hormone glucagon-like peptide-1 (GLP-1). GLP-1 is involved in the regulation of blood glucose levels and is a target for the treatment of diabetes.
Biochemical and Physiological Effects:
CDG has been shown to have various biochemical and physiological effects. In animal studies, CDG has been shown to increase the levels of glycine in the brain, which is believed to have a neuroprotective effect. In addition, CDG has been shown to increase the levels of GLP-1 in the blood, which is believed to have a beneficial effect on glucose metabolism. CDG has also been shown to have an antioxidant effect and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

CDG has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. CDG is also relatively inexpensive compared to other compounds with similar properties. However, CDG has some limitations for use in laboratory experiments. It is sparingly soluble in water, which can make it difficult to use in aqueous solutions. In addition, CDG has a low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on CDG. One area of research is the development of CDG as a potential treatment for cancer. CDG has been shown to have antitumor activity in vitro and in vivo, and further research is needed to determine its effectiveness as a cancer treatment in humans. Another area of research is the development of CDG as a potential treatment for diabetes. CDG has been shown to increase the levels of GLP-1 in the blood, which is a target for the treatment of diabetes. Finally, CDG has potential applications in materials science, such as the development of new polymers and coatings. Further research is needed to explore these potential applications of CDG.

Scientific Research Applications

CDG has been widely studied for its potential applications in various fields of science. In medicine, CDG has been shown to have antitumor activity, and it has been studied as a potential treatment for cancer. In addition, CDG has been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics and antifungal agents.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-chloroanilino]-N-(2,4-difluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClF2N2O3S/c21-16-8-4-5-9-19(16)25(29(27,28)15-6-2-1-3-7-15)13-20(26)24-18-11-10-14(22)12-17(18)23/h1-12H,13H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXVRCDYYFIAKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=C(C=C2)F)F)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-(2-chlorophenyl)-N~1~-(2,4-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

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